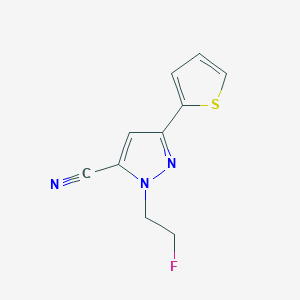
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
Overview
Description
1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile, also known as FETP, is a novel small molecule with a variety of potential applications in scientific research and drug development. FETP has been studied extensively in recent years due to its unique chemical structure and potential therapeutic benefits. This review will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for FETP.
Scientific Research Applications
Synthesis and Biological Activities
The compound 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile, although not directly mentioned, is closely related to various pyrazole derivatives that have been synthesized and studied for their potential applications in scientific research. Research has focused on the synthesis of novel compounds and evaluating their biological activities, such as antimicrobial and anticancer properties.
Antimicrobial Activity : Novel Schiff bases and pyrazole derivatives synthesized from similar compounds have shown significant antimicrobial activity. For example, Schiff bases derived from the reaction of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile have been evaluated for in vitro antimicrobial activity, with some derivatives exhibiting excellent activity against various pathogens (Puthran et al., 2019).
Anticancer Activity : Similarly, pyrazole-4-carbonitrile derivatives have been synthesized and assessed for their antitumor and antimicrobial activities. Certain derivatives have shown high activity against liver cell lines, highlighting the potential of these compounds in cancer research (El-Borai et al., 2012).
Corrosion Inhibition : Beyond biomedical applications, pyrazole derivatives have also been evaluated as corrosion inhibitors for metals in acidic environments. These studies contribute to the understanding of the chemical interaction between pyrazole compounds and metal surfaces, indicating their potential in industrial applications (Motawea & Abdelaziz, 2015).
Synthetic Methodologies
Research on pyrazole derivatives, including compounds structurally similar to this compound, has also led to the development of novel synthetic methodologies:
- Facile Synthetic Approaches : The development of new synthetic routes for pyrazole-4-carbonitrile derivatives has been a focus, with methods offering efficient routes to a variety of substituted pyrazoles, pyrimidines, and other heterocyclic compounds (Ali et al., 2016).
properties
IUPAC Name |
2-(2-fluoroethyl)-5-thiophen-2-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3S/c11-3-4-14-8(7-12)6-9(13-14)10-2-1-5-15-10/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJDLCMZCWVZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)C#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481628.png)
![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481629.png)
![7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481630.png)
![methyl 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1481631.png)
![6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481632.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481634.png)
![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481636.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481638.png)
![7-(chloromethyl)-6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481644.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481645.png)
![1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481646.png)
![methyl 1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481647.png)
![(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1481648.png)
![(1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481651.png)